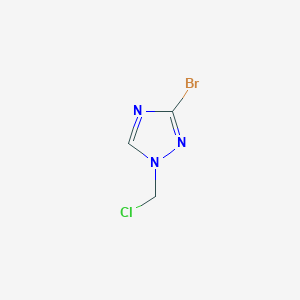
4-Amino-2-chloronicotinamide hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-chloronicotinic acid from 2-chloronicotinamide has been achieved by engineering the amidase from Pantoea sp . The engineered amidase exhibited high catalytic activity toward 2-chloronicotinamide, making it a promising biocatalyst for the biosynthesis of 2-chloronicotinic acid .Molecular Structure Analysis
The molecular formula of 4-Amino-2-chloronicotinamide hydrochloride is C6H7Cl2N3O . Its average mass is 208.045 Da and its monoisotopic mass is 206.996613 Da .Physical and Chemical Properties Analysis
This compound is a white to light-brown crystalline powder. It is sparingly soluble in water and most organic solvents.Aplicaciones Científicas De Investigación
Biocatalytic Production of Agrochemicals and Pharmaceuticals :
- A study by Zheng et al. (2018) highlighted the use of a specific amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides. This process is essential for producing 2-chloronicotinic acid, a key component in various agrochemicals and pharmaceuticals.
Molecular Properties Research :
- Research by Sawale et al. (2016) examined the molecular refractivity and polarizability of a related compound, highlighting its potential applications in understanding molecular interactions in various environments.
Wastewater Treatment and Environmental Applications :
- The study by Barik & Gogate (2016) explored the degradation of 4-chloro 2-aminophenol using a novel process combining hydrodynamic cavitation, UV photolysis, and ozone. This research is pivotal for environmental remediation and wastewater treatment.
Catalysis and Chemical Synthesis :
- The work of Yang, Wang, & Corte (2003) demonstrated a method for synthesizing 2-aryl-6-chloronicotinamides, showcasing the application of 4-amino-2-chloronicotinamide hydrochloride in catalysis and organic synthesis.
Pharmaceutical Research :
- A study by Croci et al. (2007) focused on the pharmacological characterization of a compound closely related to this compound for the treatment of preterm labor.
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling such compounds .
Mecanismo De Acción
Target of Action
4-Amino-2-chloronicotinamide hydrochloride, also known as 4-amino-2-chloropyridine-3-carboxamide hydrochloride, is a synthetic organic compound that belongs to the family of nicotinamide analogs
Biochemical Pathways
For instance, nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biochemical reactions .
Result of Action
Nicotinamide and its derivatives have been investigated for their antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .
Propiedades
IUPAC Name |
4-amino-2-chloropyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O.ClH/c7-5-4(6(9)11)3(8)1-2-10-5;/h1-2H,(H2,8,10)(H2,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPCOAMVZVDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)









